Product packaging for L-CYSTINE (13C6; D6; 15N2)(Cat. No.:)

L-CYSTINE (13C6; D6; 15N2)

Cat. No.: B1580194
M. Wt: 254.28
Attention: For research use only. Not for human or veterinary use.
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Description

L-Cystine (13C6; D6; 15N2) is a stable, triple-labeled isotope of the amino acid L-cystine, provided with 95% chemical purity and high isotopic enrichment (98 atom % 13C, 98 atom % D, 98 atom % 15N) . This compound has a molecular formula of 13C6H6D615N2O4S2 and a molecular weight of 254.28 g/mol . It serves as a critical tracer in metabolic research, allowing scientists to map the intricate biochemical pathways of L-cystine and L-cysteine with high precision . In the body, extracellular L-cystine is transported into cells and reduced to L-cysteine, a key precursor for protein synthesis, glutathione (a major antioxidant), taurine, and hydrogen sulfide . The incorporation of 13C, 15N, and deuterium (D) labels enables the unambiguous tracking of this molecule's fate through various metabolic conversions using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . This makes it an invaluable tool for studying metabolic fluxes, identifying abnormalities in disease states, and for use in quantitative proteomics and metabolomics as an internal standard for isotope dilution mass spectrometry (IDMS) . The product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Weight

254.28

Purity

95%

Origin of Product

United States

Foundational Role of L Cystine in Biological Systems

L-Cystine, and its reduced form L-cysteine, are integral to cellular function. L-cysteine is considered a semi-essential amino acid, meaning it can be synthesized in the body, but sometimes at rates insufficient to meet demands, particularly in infants and the elderly. atamanchemicals.com

A primary function of L-cysteine residues in proteins is the formation of disulfide bonds. atamanchemicals.comchemicalbook.com These covalent linkages are crucial for the proper folding, stability, and tertiary structure of many proteins, including enzymes and skeletal and skin proteins like keratin. atamanchemicals.comchemicalbook.com

Beyond its structural role, L-cysteine is a key precursor for the synthesis of several vital molecules. It is a building block for glutathione (B108866), a major antioxidant that protects cells from oxidative stress. cas.cndrugbank.com L-cysteine also contributes to the production of taurine (B1682933) and coenzyme A, which are involved in various metabolic processes. chemicalbook.comcas.cn In the extracellular space, it is predominantly found as L-cystine, which is then transported into cells and reduced to L-cysteine. cas.cn

Biosynthesis, Metabolism, and Homeostasis of L Cystine Investigated Through Isotopic Tracing

Metabolic Pathways of L-Cysteine and L-Cystine Interconversion

L-cysteine, a semi-essential sulfur-containing amino acid, and its oxidized dimer, L-cystine, are central to cellular function. nih.govnih.gov They are readily interconvertible through redox reactions, and their balance is critical for protein structure, antioxidant defense, and as a source for other essential biomolecules. nih.govmicrobialcell.comwikipedia.org Isotopic tracing studies have been fundamental in delineating the complex interplay between the metabolic modules that govern their synthesis and utilization.

The carbon backbone of cysteine is intricately linked with central carbon metabolism. oup.com Cysteine synthesis represents a convergence point for carbon, nitrogen, and sulfur assimilation pathways. oup.com The primary carbon source for the de novo synthesis of cysteine is the amino acid serine, which itself is derived from the glycolytic intermediate 3-phosphoglycerate (B1209933). oup.comresearchgate.net Isotopic tracing experiments using ¹³C-labeled glucose or serine demonstrate the flow of carbon from glycolysis into the cysteine pool. pnas.org

Furthermore, the catabolism of cysteine can contribute its carbon skeleton to other metabolic pathways. frontiersin.org In some cancer cells, cysteine has been shown to be a relevant carbon source, sustaining bioenergetics and biosynthetic processes by feeding into pathways like the tricarboxylic acid (TCA) cycle. frontiersin.org This metabolic flexibility highlights the interdependence of amino acid metabolism with the core energy-producing machinery of the cell. The reactive species of carbon, nitrogen, and oxygen are deeply interconnected, with cellular oxidative states influencing the flux through these pathways. nih.govresearchgate.net

The sulfur atom of cysteine is the primary entry point for reduced sulfur into a vast array of metabolic pathways. nih.govresearchgate.net Cysteine serves as the sulfur donor for the synthesis of essential molecules, including the major cellular antioxidant glutathione (B108866) (GSH), taurine (B1682933), coenzyme A, and hydrogen sulfide (B99878) (H₂S). ucd.ieresearchgate.net Tracing the fate of labeled sulfur from methionine or cysteine allows for the quantification of flux through these different branches of sulfur metabolism.

Hydrogen sulfide, a gaseous signaling molecule, is generated directly from L-cysteine by enzymes such as cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CTH), the same enzymes involved in the transsulfuration pathway. nih.govresearchgate.net The metabolism of cysteine is also linked to the production of sulfate, which is the end product of sulfur oxidation. researchgate.net The dynamic allocation of cysteine's sulfur atom between these various pathways is tightly regulated based on the cell's metabolic needs, such as the demand for antioxidant capacity or the synthesis of other sulfur-containing compounds. nih.gov

In addition to uptake from extracellular sources, cells can synthesize cysteine de novo from the essential amino acid methionine via the transsulfuration pathway. nih.govpatsnap.com This pathway involves the conversion of homocysteine (derived from methionine) and serine into cystathionine, which is then cleaved to produce cysteine. patsnap.comnih.govmdpi.com The two key enzymes catalyzing these irreversible steps are cystathionine β-synthase (CBS) and cystathionine γ-lyase (CTH). nih.gov

Isotopic tracing studies using labeled precursors like ¹³C-serine or ¹³C-methionine have been critical in quantifying the contribution of this pathway to the total cellular cysteine pool. nih.govnih.gov Research shows that the reliance on the transsulfuration pathway varies significantly among different tissues and cell types. nih.govnih.gov For instance, de novo cysteine synthesis is highest in normal liver and pancreas, whereas it is largely absent in lung tissue. nih.govresearchgate.net In many cancer cell lines, this pathway is downregulated or inactive, making them highly dependent on the uptake of extracellular cystine for survival. nih.govresearchgate.net This dependence on external cystine is a key metabolic vulnerability in certain cancers.

L-Cystine Uptake and Intracellular Reduction Mechanisms

Given that cysteine is readily oxidized to the more stable L-cystine in the extracellular environment, cells have developed specialized systems to import L-cystine and then rapidly reduce it to L-cysteine for metabolic use. nih.govwikipedia.orgresearchgate.net

The uptake of L-cystine from the extracellular space is mediated by several amino acid transporter systems. nih.govnih.gov The most well-characterized of these is System xc⁻, a sodium-independent amino acid antiporter. spandidos-publications.comarvojournals.org This system is a heterodimer composed of a light chain subunit, SLC7A11 (also known as xCT), which provides the transport activity, and a heavy chain subunit, SLC3A2 (or 4F2hc), which is necessary for trafficking the complex to the cell membrane. spandidos-publications.comresearchgate.net System xc⁻ specifically imports one molecule of L-cystine in its anionic form in exchange for one molecule of intracellular glutamate (B1630785). wikipedia.orgspandidos-publications.com

Besides System xc⁻, other transporters can contribute to L-cystine uptake. nih.govuzh.ch In Bacillus subtilis, for example, three distinct systems, including an ABC transporter, have been identified. nih.gov In renal proximal tubular cells, the b⁰,⁺-like amino acid transport system, encoded in part by the rBAT gene, is responsible for high-affinity L-cystine uptake. uzh.ch The existence of multiple transporters with overlapping specificities provides robustness to cellular cysteine acquisition. nih.gov

Once transported into the cell, L-cystine is rapidly reduced to two molecules of L-cysteine. wikipedia.orgnih.gov This crucial reduction step breaks the disulfide bond of cystine. The primary intracellular reducing agents responsible for this conversion are glutathione (GSH) and thioredoxin (Trx). nih.govresearchgate.netspandidos-publications.com

The thioredoxin system, comprising thioredoxin reductase and thioredoxin, is a major cellular antioxidant system that can efficiently catalyze the reduction of cystine. researchgate.net Concurrently, the abundant antioxidant glutathione can also reduce cystine non-enzymatically or enzymatically. researchgate.netspandidos-publications.com The resulting L-cysteine molecules are then available for various cellular processes, including protein synthesis, the replenishment of the glutathione pool itself, and other metabolic functions. ucd.ieresearchgate.net This rapid intracellular conversion maintains a highly reducing environment within the cell and ensures a ready supply of cysteine, the functionally active form of the amino acid. researchgate.netresearchgate.net

Metabolic Flux Analysis (MFA) Using L-Cystine (13C6; D6; 15N2) Tracers

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. cortecnet.comnih.gov The use of stable isotope-labeled compounds, such as L-Cystine (13C6; D6; 15N2), as tracers is central to MFA. nih.govsmolecule.com By introducing this labeled L-Cystine into cells or organisms, researchers can track the labeled atoms as they are incorporated into various metabolites. smolecule.com This allows for the detailed mapping and quantification of metabolic pathways. nih.govresearchgate.net Mass spectrometry is then employed to measure the incorporation of the stable isotopes into these downstream molecules, providing data on the distribution of labeled isotopomers. cortecnet.com

Quantitative Elucidation of Metabolic Networks

The use of stable isotope tracers like L-Cystine (13C6; D6; 15N2) enables the quantitative elucidation of complex metabolic networks. nih.govacs.org This approach, often referred to as stable isotope-resolved metabolomics (SIRM), allows for the unambiguous tracking of atoms through compartmentalized metabolic pathways. springernature.com By analyzing the mass isotopomer distributions in various metabolites, researchers can determine the relative flux magnitudes into each metabolite pool. nih.govresearchgate.net This provides a global view of the cellular fate of the precursor metabolite, facilitating the biochemical analysis of known pathways and the identification of previously unexplored areas of metabolism. acs.org

For instance, studies using uniformly labeled 13C-glucose have demonstrated the ability to trace carbon incorporation into numerous metabolites across diverse pathways, including amino acid metabolism. acs.org This untargeted approach to stable isotope tracing is invaluable for constructing a comprehensive picture of metabolic interconnectivity. nih.govacs.org

Flux Distribution Determination in Cellular Systems

A primary application of MFA with labeled tracers is the determination of flux distribution in cellular systems. nih.govwiley.com By combining experimental measurements of isotope labeling with mathematical models of metabolic networks, MFA can predict intracellular metabolic fluxes. mdpi.com This allows for a quantitative definition of metabolic phenotypes. mdpi.com

Different labeled substrates can provide better resolution for specific pathways. For example, 13C-glucose tracers are effective for determining fluxes in glycolysis and the pentose (B10789219) phosphate (B84403) pathway, while 13C-glutamine tracers are better suited for resolving fluxes in the TCA cycle. cortecnet.comnih.gov The use of multiple tracers in parallel experiments can, therefore, provide a more comprehensive and highly resolved map of metabolic fluxes throughout the central carbon metabolism. nih.gov

Key Aspects of Metabolic Flux Analysis (MFA)

AspectDescriptionKey Benefit
Tracer SelectionUtilizing stable isotope-labeled substrates (e.g., 13C-glucose, 13C-glutamine, L-Cystine (13C6; D6; 15N2)) to introduce labeled atoms into the metabolic network.Allows for pathway-specific resolution of metabolic fluxes. cortecnet.comnih.gov
Isotopomer AnalysisMeasuring the mass distribution of isotopes in downstream metabolites using techniques like mass spectrometry. cortecnet.comProvides quantitative data on the flow of atoms through different metabolic reactions. nih.gov
Computational ModelingIntegrating experimental data into mathematical models of metabolic networks to calculate flux rates. mdpi.comEnables the prediction of intracellular flux distribution and a quantitative understanding of the metabolic state. mdpi.com

One-Carbon Metabolism Interconnections

Isotopic tracing with compounds like L-Cystine (13C6; D6; 15N2) can also shed light on the interconnections with one-carbon metabolism. One-carbon metabolism is a critical network of pathways that provides one-carbon units for the synthesis of nucleotides, amino acids, and for methylation reactions. Tracers such as 13C-serine are commonly used to investigate this network. creative-proteomics.com Given that L-cysteine biosynthesis is directly linked to serine metabolism, tracing the fate of labeled L-cystine can provide insights into the flux and regulation of interconnected pathways, including the transsulfuration pathway which is crucial for glutathione synthesis. creative-proteomics.comnih.gov

Regulation of L-Cystine and L-Cysteine Metabolism

The biosynthesis and degradation of L-cysteine, and by extension its oxidized dimer L-cystine, are tightly regulated processes within cells to maintain homeostasis and prevent toxicity. mdpi.comnih.gov This regulation occurs at multiple levels, including enzymatic control and feedback inhibition.

Enzymatic Regulation and Feedback Inhibition in Biosynthetic Pathways

The biosynthesis of L-cysteine from L-serine is a well-studied pathway that is subject to stringent regulation. mdpi.com In many microorganisms, the first committed step is catalyzed by the enzyme serine O-acetyltransferase (CysE), which is subject to feedback inhibition by the end-product, L-cysteine. nih.govnih.gov This means that as L-cysteine levels rise, the activity of CysE is suppressed, thereby slowing down its own production. nih.gov

To enhance the fermentative production of L-cysteine, researchers have focused on engineering feedback-inhibition-insensitive variants of CysE. nih.gov This can be achieved through site-directed or random mutagenesis of the cysE gene. nih.gov For example, introducing a specific mutation in the cysE gene of E. coli has been shown to reduce the enzyme's sensitivity to L-cysteine. mdpi.com Similarly, introducing a feedback-insensitive cysE gene from E. coli into Corynebacterium glutamicum resulted in the production of L-cysteine, which is not typically produced by the wild-type strain due to strong feedback inhibition. mdpi.comencyclopedia.pub

Another key regulatory point is the enzyme 3-phosphoglycerate dehydrogenase (PGDH), encoded by the serA gene, which is involved in the biosynthesis of the precursor L-serine. nih.gov This enzyme is feedback-inhibited by L-serine. nih.gov Overcoming this feedback inhibition is also a strategy to increase the metabolic flux towards L-cysteine. mdpi.com

Regulatory Enzymes in L-Cysteine Biosynthesis

EnzymeGeneFunctionRegulatory Mechanism
Serine O-acetyltransferasecysECatalyzes the first committed step in L-cysteine biosynthesis. nih.govFeedback inhibition by L-cysteine. nih.govnih.gov
3-phosphoglycerate dehydrogenaseserAKey enzyme in the L-serine biosynthesis pathway. nih.govFeedback inhibition by L-serine. nih.gov

Control of L-Cysteine Degradation Pathways

In addition to regulating its synthesis, cells also control the degradation of L-cysteine to maintain appropriate intracellular levels. mdpi.com L-cysteine can be toxic at high concentrations, making its degradation an important homeostatic mechanism. mdpi.comencyclopedia.pub Several degradation pathways exist, involving enzymes such as L-cysteine desulfhydrases. nih.govnih.gov

In metabolic engineering efforts to increase L-cysteine production, a key strategy is to weaken or eliminate these degradation pathways. nih.govnih.gov This is typically achieved by knocking out the genes that encode for L-cysteine-degrading enzymes. mdpi.comnih.gov For example, disrupting the gene for L-cysteine desulfhydrase in C. glutamicum has been shown to reduce L-cysteine degradation and increase its yield. mdpi.com

In mammals, the enzyme cysteine dioxygenase (CDO) plays a crucial role in regulating intracellular cysteine levels, particularly in the liver. nih.gov CDO catalyzes the irreversible oxidation of cysteine and its expression is upregulated in response to increased dietary cysteine. nih.gov The degradation of the CDO protein itself is regulated by intracellular cysteine levels through the ubiquitin-26S proteasome system, providing another layer of control over cysteine homeostasis. nih.gov

Mechanisms of Metabolite Transport and Efflux

Extracellular L-cystine is taken up by cells through several transport systems. researchgate.net Once inside the cell, it is typically reduced to L-cysteine by the action of thioredoxin and reduced glutathione (GSH). researchgate.netcaldic.com This intracellular L-cysteine pool is essential for the synthesis of proteins and glutathione. researchgate.net The balance between intracellular and extracellular concentrations of cysteine and cystine is tightly regulated by these transport mechanisms. caldic.com

One of the most well-characterized transporters is the system xc- , a cystine/glutamate antiporter. biorxiv.orgfrontiersin.org This system, composed of the light chain xCT (SLC7A11) and the heavy chain 4F2hc (SLC3A2), imports one molecule of L-cystine in exchange for one molecule of intracellular glutamate. biorxiv.orgspandidos-publications.com The activity of system xc- is crucial for providing cystine for the synthesis of glutathione (GSH), a key antioxidant. biorxiv.org Its upregulation is frequently observed in cancer cells, where it helps to counteract high levels of oxidative stress and has been linked to resistance to chemotherapy. biorxiv.orgfrontiersin.org

Isotopic tracing studies have provided direct evidence of the flux of cystine through this pathway. In one such study, researchers used [U-13C6, U-15N2]cystine to track its fate in ovarian cancer cells under oxidative stress. The study found that treatment with an oxidizing agent led to a significant decrease in intracellular labeled cystine, which was funneled into the glutathione biosynthetic pathway to produce labeled γ-glutamylcysteine, reduced glutathione (GSH), and oxidized glutathione (GSSG). nih.gov This demonstrated a direct mechanistic link between oxidative stress, the stimulation of GSH biosynthesis, and the depletion of the intracellular cystine pool. nih.gov

Labeled MetaboliteObservation under Oxidative StressImplicationReference
[U-13C6, U-15N2]CystineProgressive decrease in intracellular levelsIncreased flux through the GSH biosynthetic pathway nih.gov
[M+4]CysteineIncrease in intracellular levelsReduction of imported labeled cystine nih.gov
[M+4]γ-GlutamylcysteineIncrease in intracellular levelsUpregulation of the first step in GSH synthesis nih.gov
[M+4]Reduced Glutathione (GSH)Increase in intracellular levelsIncreased de novo synthesis of glutathione nih.gov
[M+4]Oxidized Glutathione (GSSG)Selective isotopic enrichmentIncreased oxidation of newly synthesized GSH nih.gov

In addition to system xc-, other transporters are involved in the uptake of cystine and cysteine. Studies using L-[14C]cystine in HEK cells have shown that high-affinity sodium-dependent glutamate transporters, namely GLT1, GLAST, and EAAC1 , can also transport L-cystine. nih.gov The majority of L-cysteine transport in these cells, however, was found to be mediated by the ASC transport system . nih.gov In renal proximal tubules, the heterodimeric amino acid transporter formed by AGT1 and rBAT has been identified as a cystine transporter. pnas.org Furthermore, the lysosomal transporter cystinosin is responsible for the efflux of cystine from the lysosome into the cytosol, a process crucial for preventing the lysosomal storage disease cystinosis. nih.gov

Efflux of cysteine from cells is also a regulated process, particularly in bacteria, to avoid toxicity from high intracellular concentrations. mdpi.com In Escherichia coli, several efflux pumps have been identified. The YdeD transporter was one of the first to be characterized for its role in L-cysteine export. nih.gov Further research has implicated a number of other drug transporter genes in cysteine efflux, including Bcr , a multidrug transporter from the major facilitator family, which was shown to specifically promote L-cysteine export. nih.gov The outer membrane channel TolC is also involved in the export of L-cysteine from the periplasm into the medium. mdpi.comnih.gov These efflux systems play a vital role in engineered strains of E. coli designed for the overproduction of L-cysteine. nih.gov

Transporter/SystemFunctionOrganism/Cell TypeResearch FindingsReference
System xc- (SLC7A11/SLC3A2) Imports L-cystine, exports L-glutamateMammalian cellsCrucial for GSH synthesis; upregulated in cancer. biorxiv.orgfrontiersin.orgspandidos-publications.com
GLT1, GLAST, EAAC1 Imports L-cystineMammalian cells (HEK)High-affinity, sodium-dependent transport demonstrated with L-[14C]cystine. nih.gov
ASC system Imports L-cysteineMammalian cells (HEK)Major transporter for L-cysteine in HEK cells. nih.gov
AGT1/rBAT Imports L-cystineRodent kidneyHeterodimeric transporter responsible for renal cystine reabsorption. pnas.org
Cystinosin Exports L-cystine from lysosome to cytosolHuman lysosomesMutations cause the lysosomal storage disease cystinosis. nih.gov
YdeD Exports L-cysteineE. coliMitigates L-cysteine toxicity. nih.gov
Bcr Exports L-cysteineE. coliMultidrug transporter that enhances L-cysteine production when overexpressed. nih.gov
TolC Exports L-cysteine from periplasmE. coliOuter membrane channel involved in cysteine efflux. mdpi.comnih.gov

Mass Spectrometry (MS)-Based Approaches for L-Cystine (13C6; D6; 15N2) Analysis

Mass spectrometry stands as a cornerstone technique for the analysis of L-Cystine (13C6; D6; 15N2), leveraging the mass difference between the labeled and unlabeled forms of the molecule. This distinction is fundamental to a variety of applications, from quantitative proteomics to metabolic tracing. buchem.comckisotopes.com Advances in MS instrumentation and methodologies, combined with the use of stable isotopes, have significantly enhanced the sensitivity and accuracy of quantitative methods. buchem.com

Quantitative Proteomics and Protein Turnover Studies

In the realm of proteomics, stable isotope labeling is a key strategy for the quantitative analysis of proteins. nih.govoup.com L-Cystine (13C6; D6; 15N2) can be incorporated into proteins during synthesis, acting as a tracer to study protein turnover rates—the balance between protein synthesis and degradation. smolecule.comckisotopes.comnih.gov By introducing the labeled cystine into a biological system, researchers can monitor the rate at which it is incorporated into newly synthesized proteins and subsequently track the degradation of these labeled proteins over time. smolecule.comnih.gov

This approach, often part of a broader strategy known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), allows for the comparison of protein abundance between different cellular states. nih.govckgas.com For instance, one cell population can be grown in a medium containing the "heavy" L-Cystine (13C6; D6; 15N2), while a control population is grown with the natural, "light" L-cystine. oup.comoup.com Upon mixing the protein lysates from both populations, the relative abundance of specific proteins can be determined by comparing the signal intensities of the heavy and light peptide pairs in the mass spectrometer. nih.govoup.com This methodology is invaluable for understanding how protein expression patterns change in response to various stimuli or in disease states. nih.gov

Table 1: Applications of L-Cystine (13C6; D6; 15N2) in Quantitative Proteomics

ApplicationDescriptionKey Findings
Protein Turnover Analysis Measures the rates of protein synthesis and degradation by monitoring the incorporation and loss of the isotopic label. nih.govnih.govProvides insights into the dynamic nature of the proteome and how it is regulated under different physiological conditions. nih.gov
Comparative Proteomics (e.g., SILAC) Compares protein expression levels between two or more samples by labeling them with "heavy" and "light" isotopes, respectively. oup.comoup.comEnables the identification of up- or down-regulated proteins in response to disease, drug treatment, or other perturbations. ckgas.com
Protein Quantification Serves as an internal standard for the absolute quantification of proteins. oup.commdpi.comAllows for precise measurement of protein concentrations in complex biological samples. nih.gov

Metabolic Tracing and Metabolite Identification

L-Cystine (13C6; D6; 15N2) is an invaluable tracer for elucidating metabolic pathways. smolecule.com When introduced into a biological system, the labeled cystine is metabolized, and the isotopic labels are incorporated into downstream metabolites. smolecule.comeurisotop.com By using mass spectrometry to detect these labeled metabolites, researchers can map the flow of cystine through various biochemical reactions. ckisotopes.comsmolecule.com

This technique, known as metabolic tracing or flux analysis, provides a dynamic view of metabolism that cannot be achieved by simply measuring static metabolite concentrations. eurisotop.com For example, it can be used to study cysteine flux, including its uptake, utilization, and degradation. smolecule.com It also allows for the investigation of the synthesis and turnover of crucial molecules derived from cysteine, such as glutathione, a major cellular antioxidant. smolecule.com

A study on the enteric protozoan parasite Entamoeba histolytica utilized [U-13C3, 15N]L-cysteine to investigate its metabolism. nih.govnih.gov The researchers were able to identify novel metabolites, demonstrating that L-cysteine is rapidly converted into various compounds, including thiazolidine-4-carboxylic acids, which serve as a storage form of L-cysteine. nih.govnih.gov This highlights the power of stable isotope tracing in discovering previously unknown metabolic pathways. ckisotopes.com

Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantification

Isotope Dilution Mass Spectrometry (IDMS) is widely regarded as one of the most accurate methods for quantifying molecules in complex samples. buchem.comckisotopes.com This technique relies on the addition of a known amount of an isotopically labeled standard, such as L-Cystine (13C6; D6; 15N2), to a sample containing the unlabeled analyte of interest. buchem.comnih.gov

The labeled compound acts as an internal standard that behaves almost identically to the endogenous analyte during sample preparation and analysis. ckisotopes.comeurisotop.com The mass spectrometer can distinguish between the heavy (labeled) and light (unlabeled) forms of the molecule based on their mass-to-charge ratios. buchem.com By measuring the ratio of the two signals, the concentration of the endogenous analyte can be calculated with high precision and accuracy. ckisotopes.comnih.gov IDMS is a powerful tool for the absolute quantification of cystine and other metabolites in various biological matrices. nih.govrsc.org

Capillary Electrophoresis-Time of Flight MS (CE-TOFMS) Applications

Capillary Electrophoresis-Time of Flight Mass Spectrometry (CE-TOFMS) is a powerful analytical technique for the separation and identification of ionized and low-molecular-weight metabolites. researchgate.netdoaj.org When coupled with the use of stable isotope-labeled compounds like L-Cystine (13C6; D6; 15N2), CE-TOFMS becomes a highly effective tool for metabolomic studies. nih.govnih.gov

In a notable study, researchers used CE-TOFMS with [U-13C3, 15N]L-cysteine to trace the metabolic fate of L-cysteine in the parasite Entamoeba histolytica. nih.govnih.gov This approach allowed for the monitoring of the turnover of intracellular metabolites over time, revealing the rapid conversion of labeled cysteine into other compounds. nih.gov The high separation efficiency of CE combined with the accurate mass measurements of TOFMS enables the identification and quantification of a wide range of metabolites, even in complex biological samples. nih.govresearchgate.net This technique is particularly well-suited for analyzing sulfur-containing amino acids and their derivatives. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Abundance Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique for the analysis of complex mixtures. researchgate.net In the context of L-Cystine (13C6; D6; 15N2), LC-MS is instrumental for separating cystine from other components in a biological sample before it enters the mass spectrometer for isotopic abundance analysis. nih.govrsc.org

The chromatographic separation provided by LC is crucial for reducing matrix effects and ensuring accurate quantification. researchgate.net Once separated, the mass spectrometer measures the relative abundance of the different isotopic forms of cystine. researchgate.net This information is critical for the applications discussed earlier, such as quantitative proteomics and metabolic tracing. nih.goveurisotop.com LC-MS methods have been developed for the specific purpose of quantifying cystine in various biological samples, including human renal proximal tubule cells, demonstrating the technique's reliability and applicability in clinical research. nih.gov

Table 2: Summary of MS-Based Methodologies and their Applications with L-Cystine (13C6; D6; 15N2)

MethodologyPrincipleKey Application with Labeled L-Cystine
Quantitative Proteomics Incorporation of "heavy" amino acids into proteins for relative or absolute quantification. oup.comoup.comStudying protein turnover, synthesis, and degradation rates. smolecule.comnih.gov
Metabolic Tracing Following the path of an isotopic label through metabolic pathways. ckisotopes.comsmolecule.comIdentifying metabolites, elucidating reaction pathways, and measuring metabolic flux. smolecule.comeurisotop.comnih.gov
Isotope Dilution MS (IDMS) Use of a known amount of a labeled compound as an internal standard for precise quantification. buchem.comckisotopes.comAccurate and precise measurement of endogenous L-cystine concentrations. nih.govrsc.org
CE-TOFMS Separation of ionized metabolites by capillary electrophoresis followed by high-resolution mass analysis. nih.govresearchgate.netAnalysis of the metabolome, particularly for sulfur-containing amino acids and their derivatives. nih.govnih.govresearchgate.net
LC-MS Chromatographic separation of analytes prior to mass spectrometric analysis. nih.govresearchgate.netSeparation and quantification of isotopic abundance of L-cystine in complex biological matrices. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in L-Cystine (13C6; D6; 15N2) Research

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful analytical technique that can be employed in research involving L-Cystine (13C6; D6; 15N2). ckisotopes.com While mass spectrometry detects ions based on their mass-to-charge ratio, NMR spectroscopy provides detailed information about the chemical environment of specific atomic nuclei. ckisotopes.com

The presence of 13C and 15N nuclei, which are NMR-active, in L-Cystine (13C6; D6; 15N2) allows for its detection and characterization using NMR. ckisotopes.com The large chemical shift range of the 13C nucleus makes 13C-enriched compounds valuable probes of cellular chemistry and metabolism. ckisotopes.com In protein NMR spectroscopy, the incorporation of labeled amino acids like L-Cystine (13C6; D6; 15N2) can aid in the structural and dynamic analysis of proteins. smolecule.comckisotopes.com The isotopic labels can help to resolve spectral overlap and provide specific probes for monitoring protein structure and interactions. ckisotopes.com

While less common than MS-based approaches for this specific compound, NMR offers complementary information. For instance, it can be used to determine the specific positions of the isotopic labels within a metabolite, providing deeper insights into metabolic pathways. ckisotopes.com The combination of both MS and NMR techniques offers a comprehensive approach to studying the role of L-Cystine (13C6; D6; 15N2) in biological systems. ckisotopes.comeurisotop.com

Protein Structure and Dynamics Elucidation

The incorporation of stable isotopes into proteins is a cornerstone of modern structural biology, particularly for studies using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). L-Cystine (13C6; D6; 15N2) provides a multi-isotope label that is particularly useful for elucidating the structure and dynamics of proteins, especially those where disulfide bonds formed by cystine residues are critical for their tertiary and quaternary structures. smolecule.com

In NMR spectroscopy, the presence of ¹³C and ¹⁵N nuclei allows for the application of multidimensional experiments that are essential for resonance assignment and the determination of three-dimensional protein structures in solution. The specific labeling of cystine residues can help resolve ambiguous signals and provide detailed information about the local environment surrounding the disulfide bonds.

A notable research application involves the use of isotope-labeled cysteine to probe the surface structure of nanoparticles. In one study, ultrasmall gold nanoparticles were synthesized in the presence of ¹³C- and ¹⁵N-labeled L-cysteine. acs.org Solution NMR spectroscopy, including diffusion-ordered spectroscopy (DOSY), was used to analyze the binding of cysteine to the gold surface. acs.org This approach identified three distinct coordination environments for L-cysteine on the nanoparticle, providing unprecedented insight into the ultrastructure and surface chemistry of the nanomaterial. acs.org Such detailed structural information is critical for understanding the functionality and biocompatibility of nanomaterials designed for biomedical applications.

Table 1: Research Findings on Structural Elucidation using Isotope-Labeled Cysteine

Technique UsedSample StudiedKey FindingSignificanceReference
Solution NMR Spectroscopy (including ¹³C- and ¹⁵N-DOSY)L-Cysteine-coated ultrasmall gold nanoparticles (1.8 nm)Identified three distinct coordination environments of L-cysteine on the gold surface.Revealed detailed surface structure and binding modes, contributing to the understanding of nanoparticle functionalization. acs.org

Metabolite Identification and Quantification

L-Cystine (13C6; D6; 15N2) serves as an ideal internal standard for quantitative metabolite analysis using isotope dilution mass spectrometry. chromservis.euotsuka.co.jp In this approach, a known amount of the stable isotope-labeled compound is added to a biological sample. Because the labeled standard (e.g., L-Cystine (13C6; D6; 15N2)) is chemically identical to its unlabeled, endogenous counterpart, it experiences the same extraction efficiency and ionization response during mass spectrometry analysis. chromservis.eu The distinct mass difference allows the mass spectrometer to differentiate between the labeled standard and the native analyte, enabling precise and accurate quantification of the endogenous metabolite's concentration. chromservis.eu

This methodology is crucial for metabolomics, where researchers aim to measure the concentrations of numerous metabolites simultaneously to understand cellular physiology and disease states. chromservis.eu The use of stable isotope tracers like labeled L-Cystine is essential for distinguishing true biological metabolites from experimental noise and for assessing the activities of metabolic pathways (i.e., metabolic fluxes). chromservis.eu

For example, studies have utilized stable-isotope-labeled L-cysteine to trace its metabolic fate in organisms. In research on the parasite Entamoeba histolytica, [U-¹³C₃, ¹⁵N]L-cysteine was used to track its conversion into downstream metabolites, identifying the formation of various thiazolidine-4-carboxylic acid derivatives. nih.gov This demonstrated a previously unknown metabolic pathway and its role in protecting the parasite against oxidative stress. nih.gov Similarly, robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed using isotope-labeled internal standards for the accurate quantification of sulfur-containing compounds like S-methyl-l-cysteine in human plasma and urine. williams.edu

Table 2: Application of Isotope-Labeled Cysteine in Metabolite Analysis

Labeled Compound UsedAnalytical MethodBiological SystemResearch GoalKey FindingReference
[U-¹³C₃, ¹⁵N]L-cysteineCapillary Electrophoresis-Time of Flight Mass Spectrometry (CE-TOFMS)Entamoeba histolytica (parasite)Investigate the metabolic fate of L-cysteine.L-cysteine is rapidly metabolized into thiazolidine (B150603) derivatives, which serve as an L-cysteine source and protect against oxidative stress. nih.gov
Isotope-labeled internal standardsLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Human plasma and urineDevelop a quantitative method for S-methyl-l-cysteine (SMC) and its sulfoxide (B87167) (SMCSO).A validated, rapid, and accurate method for determining SMC and SMCSO levels in human fluids was established. williams.edu

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and its Derivatives

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative proteomics. creative-proteomics.comchempep.comwikipedia.org Introduced in the early 2000s, the technique relies on the in vivo incorporation of stable isotope-labeled amino acids into the entire proteome of living cells. benthamdirect.comgbiosciences.com This allows for the accurate relative quantification of thousands of proteins between different cell populations by mass spectrometry. researchgate.net While commonly performed with labeled arginine and lysine (B10760008), SILAC can be adapted to use other amino acids, such as L-Cystine, for specific experimental questions.

Principles of Metabolic Labeling for Proteomic Quantification

The core principle of SILAC is to create cell populations that are isotopically distinct but otherwise identical. chempep.com This is achieved by growing two or more populations of cells in specialized culture media. One population is grown in "light" medium, containing the natural, most abundant isotopes of a specific amino acid (e.g., ¹²C, ¹⁴N L-arginine). gbiosciences.com The second population is grown in a "heavy" medium, where the natural amino acid is replaced by its stable isotope-labeled counterpart (e.g., ¹³C₆-L-arginine). chempep.com

Over the course of several cell divisions (typically at least five to six), the heavy amino acid is fully incorporated into all newly synthesized proteins in the "heavy" cell population. chempep.comresearchgate.net Once labeling is complete, the cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control). creative-proteomics.com Afterwards, the cells are harvested, and equal amounts of protein from the "light" and "heavy" populations are mixed. chempep.com This mixture is then processed for MS analysis. Because the light and heavy proteins are mixed at the very beginning of the sample preparation workflow, any subsequent sample loss or variation affects both populations equally, leading to high quantitative accuracy. researchgate.net In the mass spectrometer, a peptide containing the heavy amino acid will appear at a specific mass-to-charge (m/z) offset from its light counterpart. The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of that protein between the two experimental conditions. creative-proteomics.com

Table 3: General Workflow for a SILAC Experiment

PhaseStepDescriptionReference
Adaptation PhaseCell CultureTwo cell populations are grown in parallel: one in "light" medium and one in "heavy" medium containing a stable isotope-labeled amino acid. researchgate.net
Metabolic LabelingCells are cultured for a sufficient number of divisions (≥5) to ensure >95% incorporation of the labeled amino acid into the proteome. chempep.com
Experimental PhaseExperimental TreatmentThe two cell populations are subjected to different treatments or stimuli as per the research design. creative-proteomics.com
Sample MixingEqual amounts of protein lysates from the light and heavy populations are combined. chempep.com
Analysis PhaseProtein Digestion & LC-MS/MSThe mixed protein sample is digested into peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry. researchgate.net
Data AnalysisSoftware (e.g., MaxQuant) identifies peptide pairs and calculates the heavy/light intensity ratio to determine relative protein abundance. springernature.com

Pulsed SILAC for Temporal and Spatial Proteomic Analysis

Traditional SILAC provides a snapshot of the relative protein abundance at steady-state. However, to study dynamic cellular processes, a temporal dimension is required. Pulsed SILAC (pSILAC) was developed for this purpose. nih.govnih.gov Instead of labeling cells to completion, pSILAC involves switching cells to a heavy isotope-containing medium for a short period—a "pulse". wikipedia.org This allows researchers to specifically measure the synthesis of new proteins (de novo protein synthesis) during that time window, rather than the total protein concentration. wikipedia.orgnih.gov By collecting samples at different time points after the pulse, one can determine protein synthesis and degradation rates across the proteome. nih.gov

This concept has been further extended to achieve spatial resolution in complex biological models. A technique known as "spatial SILAC" uses pulsed labeling to mark proteins in specific locations within three-dimensional (3D) cell cultures, such as tumor spheroids. nih.govbohrium.com Spheroids mimic many features of in vivo tumors, including the development of distinct cellular layers with different microenvironments. acs.org By strategically applying different isotopic labels (e.g., light, medium, heavy) at different stages of spheroid growth, researchers can tag proteins originating from specific concentric shells of the spheroid (e.g., the core, middle layer, and outer layer). bohrium.comacs.org This innovative approach allows for the quantitative proteomic analysis of distinct cellular subpopulations within a complex 3D structure, providing valuable insights into processes like drug penetration and response in a tumor model. bohrium.comacs.org

Table 4: Comparison of Traditional SILAC and Pulsed SILAC (pSILAC)

FeatureTraditional SILACPulsed SILAC (pSILAC)Reference
Labeling Duration Long-term (several cell divisions) to achieve full incorporation.Short-term ("pulse") for a defined period. wikipedia.orgresearchgate.net
Measurement Measures relative abundance of the total protein pool (steady-state).Measures the rate of de novo protein synthesis and turnover. wikipedia.orgnih.gov
Primary Application Comparing protein expression levels between different conditions or cell types.Studying protein dynamics, synthesis/degradation rates, and temporal changes. researchgate.netnih.gov
Advanced Application Can be used for interaction proteomics (e.g., affinity purification-MS).Enables temporal and spatial proteomic analysis (e.g., spatial SILAC in spheroids). nih.govbohrium.com

Integration with Quantitative Proteomics Workflows

SILAC is seamlessly integrated into standard quantitative proteomics workflows, which typically involve several key stages following the initial cell labeling and treatment. researchgate.netnih.gov After the differentially labeled cell lysates are mixed, the combined protein sample is subjected to enzymatic digestion, most commonly using trypsin, which cleaves proteins after lysine and arginine residues. chempep.com This digestion step generates a complex mixture of peptides.

This peptide mixture is then typically separated using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) before being introduced into a mass spectrometer. sciex.com This chromatographic separation reduces the complexity of the sample entering the MS at any given time, allowing for the identification and quantification of a greater number of peptides. sciex.com

Modern mass spectrometers, coupled with advanced acquisition strategies like data-independent acquisition (DIA), are then used to analyze the peptides. nih.gov DIA offers highly consistent and reproducible quantification across multiple samples. nih.gov The resulting data, which contains information on the mass and fragmentation patterns of thousands of peptides, is processed using specialized software platforms like MaxQuant. springernature.com This software automates the identification of peptides, the detection of SILAC peptide pairs, and the calculation of their intensity ratios for relative protein quantification. springernature.comsciex.com This integrated workflow allows for the reliable quantification of thousands of proteins in a single experiment, providing a global view of cellular responses to various stimuli. springernature.comnih.gov The workflow can also be adapted to study post-translational modifications (PTMs), such as phosphorylation, by incorporating an additional enrichment step for modified peptides prior to MS analysis. researchgate.net

Scope and Academic Relevance of L Cystine 13c6; D6; 15n2 Research

The application of L-Cystine (13C6; D6; 15N2) spans a wide range of academic research fields.

Metabolomics: It is extensively used in tracer studies to investigate the metabolism of sulfur-containing amino acids and to understand how these pathways are altered in various physiological and pathological states. smolecule.comsmolecule.com

Proteomics: This labeled compound is a crucial tool in mass spectrometry-based proteomics for studying protein synthesis, turnover, structure, and dynamics. smolecule.comsmolecule.com

Drug Development: It can aid in understanding the pharmacokinetics of drugs that are structurally related to cysteine. smolecule.com

Disease Research: By tracing the metabolic fate of L-Cystine, researchers can gain insights into the mechanisms of diseases where cysteine metabolism is implicated, such as certain metabolic disorders and conditions associated with oxidative stress. nih.gov

A study on the enteric parasite Entamoeba histolytica utilized [U-¹³C₃, ¹⁵N] L-cysteine to investigate its metabolism, revealing that it was rapidly converted into several other metabolites. nih.gov This highlights the power of stable isotope tracing in elucidating the metabolic pathways of pathogens.

Interactive Data Table: Properties of L-Cystine and its Isotopologues

PropertyL-CystineL-Cystine (13C6; 15N2)L-Cystine (13C6; D6; 15N2)
Molecular Formula C6H12N2O4S2[¹³C]₆H₁₂[¹⁵N]₂O₄S₂[¹³C]₆[²H]₆H₆[¹⁵N]₂O₄S₂
Molecular Weight ( g/mol ) 240.3 nih.gov248.24 isotope.com~254.3
Isotopic Purity Not ApplicableTypically >98% for ¹³C and ¹⁵N isotope.comTypically >95-98% for ¹³C, D, and ¹⁵N otsuka.co.jpcreative-peptides.com
Primary Application Biological functionsMetabolic and proteomic research isotope.comAdvanced metabolic and proteomic research otsuka.co.jpcreative-peptides.com

Functional Roles of L Cystine and L Cysteine in Cellular Processes and Molecular Interactions

Role in Cellular Redox Homeostasis and Oxidative Stress Response

The thiol group of L-Cysteine is highly reactive and serves as a key player in the cellular antioxidant defense system and in redox-sensitive signaling pathways.

L-Cysteine is an essential precursor for the synthesis of glutathione (B108866) (GSH), the most abundant non-protein thiol in mammalian cells and a primary cellular antioxidant. nih.govnih.gov GSH, a tripeptide composed of glutamate (B1630785), cysteine, and glycine, is synthesized in two ATP-dependent steps catalyzed by γ-glutamylcysteine ligase (GCL) and GSH synthetase (GS). nih.gov The availability of cysteine is often the rate-limiting factor in GSH synthesis. dntb.gov.uamdpi.com

GSH is a major redox buffer, maintaining a reduced intracellular environment. nih.gov It directly scavenges reactive oxygen species (ROS) and participates in the detoxification of xenobiotics. nih.gov The sulfhydryl group of GSH can be readily oxidized to form glutathione disulfide (GSSG), a reaction often catalyzed by glutathione peroxidases (GPx). nih.gov The GSSG is then reduced back to two molecules of GSH by glutathione reductase (GR), using NADPH as a reducing equivalent. nih.govnih.gov This glutathione redox cycle is crucial for protecting cells from oxidative damage. mdpi.com A high GSH/GSSG ratio is indicative of a healthy redox state, while a decrease in this ratio signals oxidative stress. nih.gov

Key ComponentFunction in Redox Buffering
L-Cysteine Rate-limiting precursor for Glutathione (GSH) synthesis. mdpi.com
Glutathione (GSH) Major non-protein thiol antioxidant; directly scavenges ROS. nih.govnih.gov
Glutathione Disulfide (GSSG) Oxidized form of GSH; its level indicates oxidative stress. nih.gov
Glutathione Peroxidase (GPx) Enzyme that catalyzes the reduction of H₂O₂ by GSH, forming GSSG. nih.gov
Glutathione Reductase (GR) Enzyme that regenerates GSH from GSSG, maintaining the redox buffer. nih.gov

The thiol group of specific cysteine residues in proteins can undergo a variety of reversible oxidative post-translational modifications (OxiPTMs) in response to fluctuations in ROS and reactive nitrogen species (RNS). nih.govmdpi.com These modifications act as molecular switches that modulate protein function, thereby transducing redox signals into biological responses. nih.gov Cysteine residues that are particularly susceptible to these modifications often exist as the more reactive thiolate anion (Cys-S⁻) at physiological pH due to their local protein microenvironment. nih.govacs.org

Key reversible modifications include:

S-sulfenylation (Cys-SOH): The initial, reversible oxidation of a thiol by species like hydrogen peroxide (H₂O₂), forming a sulfenic acid. mdpi.comacs.org This can be an intermediate step leading to other modifications. mdpi.com

S-glutathionylation (Cys-SSG): The formation of a mixed disulfide between a protein thiol and glutathione. dntb.gov.uaacs.org This modification can protect the cysteine from irreversible overoxidation and regulate protein activity. nih.gov

S-nitrosation (Cys-SNO): The covalent attachment of a nitric oxide (NO) group to a thiol. nih.govresearchgate.net This modification is a key mechanism in NO-based signaling.

These modifications can alter a protein's conformation, enzymatic activity, interaction with other molecules, and subcellular localization, thereby influencing numerous signaling pathways. nih.govnih.gov

Modification TypeDescriptionRole in Signaling
S-sulfenylation Formation of sulfenic acid (R-SOH) via reaction with H₂O₂. mdpi.comAn initial step in redox sensing, can lead to other modifications. researchgate.net
S-glutathionylation Formation of a mixed disulfide with glutathione (R-SSG). acs.orgProtects thiols from overoxidation and modulates protein function. nih.gov
S-nitrosation Covalent addition of a nitric oxide group (R-SNO). nih.govA key transducer of nitric oxide signaling pathways. researchgate.net
Disulfide Bond Formation of an intramolecular or intermolecular disulfide bond (R-S-S-R'). acs.orgCan alter protein structure and activity in response to oxidative signals.

Cysteine persulfides (CysSSH) are highly reactive sulfur species (RSS) where a sulfane sulfur atom is bound to the cysteine thiol. mdpi.comnih.gov These species, along with related molecules like glutathione persulfide (GSSH), are endogenously produced in mammalian cells, primarily by enzymes such as cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE) using cystine as a substrate. pnas.orgportlandpress.com

Cysteine persulfides are more potent nucleophiles and reductants than cysteine or hydrogen sulfide (B99878) (H₂S). pnas.org They play a significant role in redox signaling and antioxidant defense. pnas.orgfrontiersin.org Their functions include:

Potent Antioxidant Activity: Persulfides are highly effective at scavenging oxidants and cellular electrophiles. mdpi.comnih.gov

Redox Signaling: They can modify target proteins through a process called persulfidation (or S-sulfhydration), which involves the transfer of a sulfane sulfur atom to a cysteine thiol on a target protein. mdpi.comportlandpress.com This modification can alter protein function and is emerging as a critical component of redox regulation.

H₂S Homeostasis: Persulfides are considered key intermediates in H₂S metabolism and signaling, and much of the biological activity previously attributed to H₂S may be mediated by persulfides. pnas.orgfrontiersin.org

The discovery of significant physiological concentrations of persulfides has highlighted their central role in the biology of reactive sulfur species. mdpi.compnas.org

Contribution to Protein Synthesis and Post-Translational Modifications

Beyond its redox roles, L-Cysteine is a fundamental building block for proteins and is essential for their correct structure and function.

L-Cysteine is one of the 22 proteinogenic amino acids incorporated into polypeptide chains during the process of translation. wikipedia.orgwikipedia.org In the genetic code, it is specified by the codons UGU and UGC. wikipedia.org An aminoacyl-tRNA synthetase specific for cysteine attaches the amino acid to its corresponding tRNA molecule. This charged tRNA then recognizes the appropriate codon on the messenger RNA (mRNA) template within the ribosome, allowing for the insertion of cysteine into the growing polypeptide chain. nih.gov Although it is one of the less abundant amino acids, its presence is often highly conserved in proteins due to its unique functional properties. nih.gov

The thiol side chain of cysteine is unique among amino acids in its ability to form a covalent bond with another cysteine residue through an oxidation reaction. technologynetworks.com This resulting disulfide bond (-S-S-) is a critical post-translational modification that plays a fundamental role in the folding, stability, and tertiary and quaternary structure of many proteins, particularly those that are secreted or exposed to the extracellular environment. wikipedia.orgopenstax.org

The formation of correct disulfide bonds is a complex process. In the endoplasmic reticulum (ER), this process, known as oxidative folding, is catalyzed and regulated by enzymes such as Protein Disulfide Isomerase (PDI). nih.gov PDI can both introduce disulfide bonds and catalyze the rearrangement (isomerization) of incorrectly formed, non-native disulfides until the correct, native conformation is achieved. nih.gov The formation of these bonds can significantly stabilize a protein's three-dimensional structure. researchgate.net For example, in insulin, disulfide bonds connect two separate polypeptide chains, which is essential for its hormonal function. wikipedia.orgopenstax.org The process is driven by the protein's conformational folding, which brings the correct cysteine residues into close proximity to allow for bond formation. rsc.org

ProcessDescriptionKey Molecules/FactorsSignificance
Oxidation Two cysteine thiol groups (-SH) are oxidized to form a covalent disulfide bond (-S-S-). technologynetworks.comCysteine residues, Oxidizing environment (e.g., ER).Forms a stable, covalent link crucial for protein structure. openstax.org
Folding The polypeptide chain adopts its three-dimensional shape, bringing specific cysteines into proximity. rsc.orgAmino acid sequence, Chaperones.Correct folding is a prerequisite for native disulfide bond formation.
Catalysis & Isomerization Enzymes facilitate the formation and rearrangement of disulfide bonds.Protein Disulfide Isomerase (PDI). nih.govEnsures the correct pairing of cysteines, preventing misfolding. nih.gov

Cysteine-Mediated Post-Translational Modifications (e.g., S-nitrosylation, S-glutathionylation)

Cysteine residues within proteins are highly reactive and serve as key sites for post-translational modifications (PTMs), which dynamically regulate protein function, localization, and stability. The thiol group (-SH) of cysteine is particularly susceptible to redox-based modifications, acting as a molecular switch in cellular signaling. creative-proteomics.comnih.gov

S-nitrosylation is the covalent attachment of a nitric oxide (NO) group to the thiol side chain of a cysteine residue, forming an S-nitrosothiol (SNO). wikipedia.org This reversible modification is a fundamental mechanism of NO-mediated signaling and is involved in regulating a vast array of cellular processes, including neurotransmission, immune responses, and vascular tone. creative-proteomics.comnih.gov The process can be facilitated by enzymes and is also influenced by the local protein microenvironment, such as the presence of nearby acidic or basic residues that enhance reactivity. nih.gov S-nitrosylation can alter a protein's structure and function, and the NO group can also be transferred from one protein to another in a process called transnitrosylation. wikipedia.orgoup.com

S-glutathionylation involves the formation of a mixed disulfide bond between a protein cysteine residue and the tripeptide glutathione (GSH). nih.gov This modification is a crucial protective mechanism against irreversible oxidation of cysteine thiols under conditions of oxidative or nitrosative stress. nih.govnih.gov It is a reversible process catalyzed by enzymes like glutathione S-transferases (forward reaction) and glutaredoxins (reverse reaction), creating a cycle that regulates protein function in response to the cellular redox state. nih.gov S-glutathionylation can impact protein activity, protect proteins from degradation, and play a significant role in redox-dependent cell signaling pathways. nih.govmdpi.com

ModificationDescriptionKey FunctionRegulating Enzymes (Examples)
S-nitrosylation Covalent attachment of a nitric oxide (-NO) group to a cysteine thiol. wikipedia.orgActs as a molecular switch in NO-mediated cell signaling. creative-proteomics.comS-nitrosylases, Transnitrosylases nih.govwikipedia.org
S-glutathionylation Formation of a mixed disulfide bond between a cysteine thiol and glutathione (GSH). nih.govProtects thiols from overoxidation and regulates protein function based on redox status. nih.govGlutathione S-transferase, Glutaredoxin nih.gov

Involvement in Other Biochemical Pathways

Beyond its role in protein structure and PTMs, cysteine is a central hub in metabolism, feeding into several other critical biochemical pathways.

Hydrogen Sulfide (H2S) Production and Signaling

Hydrogen sulfide (H₂S) is now recognized as the third gasotransmitter, alongside nitric oxide and carbon monoxide, with important roles in physiological and pathophysiological processes. rsc.org L-cysteine is the primary substrate for endogenous H₂S production in mammalian tissues. nih.govnih.gov This synthesis is primarily carried out by three key enzymes:

Cystathionine β-synthase (CBS): A pyridoxal-5'-phosphate (PLP)-dependent enzyme that is highly expressed in the central nervous system. nih.govfrontiersin.org It can produce H₂S from L-cysteine through a β-replacement reaction. researchgate.net

Cystathionine γ-lyase (CSE): Another PLP-dependent enzyme, CSE is the major source of H₂S in the cardiovascular system and other peripheral tissues. nih.govmdpi.com It primarily catalyzes the α,β-elimination of L-cysteine to produce H₂S, pyruvate, and ammonia. rsc.org

3-Mercaptopyruvate Sulfurtransferase (3MST): This enzyme, which is found in both the mitochondria and cytoplasm, produces H₂S from 3-mercaptopyruvate. nih.govfrontiersin.org The 3-mercaptopyruvate is itself generated from L-cysteine by the action of cysteine aminotransferase (CAT). rsc.orgresearchgate.net

H₂S signaling is involved in neuromodulation, vascular tension regulation, and cytoprotection against ischemia-reperfusion injury. researchgate.netsemanticscholar.org

Synthesis of Iron-Sulfur (Fe-S) Clusters

Iron-sulfur (Fe-S) clusters are ancient and ubiquitous protein cofactors essential for a multitude of biological functions, including electron transport, metabolic catalysis, and DNA repair. mdpi.combohrium.com The sulfur atoms for these clusters are mobilized from L-cysteine. nih.govresearchgate.net The process is initiated by pyridoxal-5'-phosphate (PLP)-dependent enzymes called cysteine desulfurases, such as IscS and Nfs1 in the ISC and SUF biogenesis systems. mdpi.comnih.govasm.org These enzymes abstract the sulfur atom from L-cysteine and transfer it as a persulfide (-SSH) to a conserved cysteine residue on the enzyme itself. mdpi.comnih.gov This sulfane sulfur is then transferred to scaffold proteins (like IscU) where, in the presence of iron, the Fe-S cluster is assembled before being transferred to its final destination in an apo-protein. nih.govfrontiersin.orgresearchgate.net

PathwayKey Enzyme(s)Role of CysteineBiological Significance
H₂S Production CBS, CSE, 3MST/CAT frontiersin.orgServes as the primary sulfur-donating substrate. nih.govProduction of a key gasotransmitter for cell signaling and cytoprotection. semanticscholar.org
Fe-S Cluster Synthesis Cysteine Desulfurases (e.g., IscS, Nfs1) mdpi.comnih.govProvides the sulfur atoms for the cluster core. nih.govFormation of essential cofactors for electron transport and enzyme catalysis. bohrium.com

Precursor for Taurine (B1682933) and Cysteamine Synthesis

Taurine: Cysteine is the direct precursor for the synthesis of taurine, an abundant amino acid with roles in osmoregulation, bile acid conjugation, and neuromodulation. nih.govresearchgate.net The major pathway for taurine synthesis begins with the oxidation of the cysteine thiol group by the enzyme cysteine dioxygenase (CDO) to form cysteine sulfinic acid. nih.gov This intermediate is then decarboxylated by cysteine sulfinic acid decarboxylase (CSD) to produce hypotaurine, which is subsequently oxidized to taurine. nih.govuanl.mxresearchgate.net

Cysteamine: Cysteamine is another biologically important aminothiol. In mammals, it is not synthesized directly from the decarboxylation of cysteine. researchgate.net Instead, it is generated during the degradation of Coenzyme A. Cysteine is a building block for Coenzyme A, and its breakdown releases pantetheine, which is then hydrolyzed by pantetheinase (or vanin) to yield cysteamine and pantothenic acid. researchgate.netnih.gov Cysteamine itself can be converted to hypotaurine by the enzyme cysteamine dioxygenase (ADO).

Detoxification Mechanisms (e.g., aldehyde conjugation)

The reactive thiol group of cysteine makes it an effective nucleophile for detoxifying harmful electrophilic compounds, such as reactive aldehydes generated during lipid peroxidation and metabolism. nih.gov Cysteine can directly react with aldehydes, like acetaldehyde (a toxic metabolite of ethanol), to form more stable and less toxic thiazolidine (B150603) derivatives. researchgate.net This non-enzymatic conjugation helps to neutralize the aldehyde's reactivity. researchgate.net Furthermore, cysteine is a crucial component of glutathione (GSH), the cell's most abundant antioxidant. Glutathione S-transferases (GSTs) catalyze the conjugation of GSH to a wide range of xenobiotics and electrophilic compounds, including aldehydes, which is a major pathway for their detoxification and subsequent elimination from the body. nih.govmdpi.com

Research Applications and Model Systems in L Cystine 13c6; D6; 15n2 Investigations

In Vitro Cellular and Biochemical Research Models

Microbial Systems (e.g., E. coli, C. glutamicum) for Biosynthesis Research

Escherichia coli and Corynebacterium glutamicum are two of the most extensively studied microorganisms for the biotechnological production of amino acids, including L-cysteine. Research in this area often focuses on metabolic engineering to enhance production yields. While direct studies detailing the use of L-Cystine (13C6; D6; 15N2) are not extensively documented in publicly available literature, the principles of metabolic flux analysis (MFA) using stable isotopes are fundamental to this field. creative-proteomics.com13cflux.netnih.gov

In the context of L-cysteine biosynthesis in E. coli, metabolic engineering strategies target the overexpression of key enzymes and the removal of feedback inhibition to channel metabolic flux towards cysteine production. nih.govacs.orgnih.gov The biosynthesis of L-cysteine in E. coli involves the conversion of 3-phosphoglycerate (B1209933) from glycolysis into the precursor L-serine, which is then converted to L-cysteine. nih.gov Overcoming the cellular toxicity of high L-cysteine concentrations is a significant challenge, necessitating the engineering of efficient export systems. nih.gov Isotope tracing experiments, a standard practice in metabolic engineering, would be employed to quantify the carbon and nitrogen flow through these engineered pathways, identifying bottlenecks and assessing the efficiency of genetic modifications.

Similarly, C. glutamicum has been engineered for L-cysteine production through various metabolic strategies. nih.gov These include the deletion of genes responsible for L-cysteine degradation and the enhancement of the L-serine biosynthesis pathway. nih.gov The use of stable isotope tracers in C. glutamicum is a well-established method to analyze central carbon metabolism and pathway flux distributions, providing crucial data for optimizing production strains. fz-juelich.demdpi.com

A summary of common genetic modifications in E. coli for enhanced L-cysteine production, which would be evaluated using stable isotope tracing, is presented below.

GeneFunctionEngineering Strategy
serAD-3-phosphoglycerate dehydrogenaseOverexpression of feedback-resistant mutant
cysESerine O-acetyltransferaseOverexpression of feedback-resistant mutant
eamAL-cysteine efflux pumpOverexpression
tnaATryptophanase (cysteine degradation)Deletion
sdaAL-serine deaminase (serine degradation)Deletion

Mammalian Cell Lines (e.g., HepG2, tumor cells) for Metabolic and Redox Studies

Mammalian cells, particularly cancer cell lines, exhibit a high demand for cysteine to support proliferation and combat oxidative stress through the synthesis of glutathione (B108866) (GSH). nih.gov L-Cystine, the oxidized form of cysteine, is a primary source of intracellular cysteine for many cell types. The use of isotopically labeled L-cystine has been instrumental in dissecting these metabolic and redox-regulatory pathways.

In the human hepatocarcinoma cell line HepG2, studies using stable isotope-labeled cystine have demonstrated that cells take up extracellular cystine, reduce it to cysteine, and then secrete a significant portion of this cysteine back into the medium. nih.govresearchgate.net This extracellular cysteine plays a crucial role in mitigating oxidative and electrophilic stress by reacting with harmful species like hydrogen peroxide and quinones in the cellular microenvironment. nih.govresearchgate.net

Comprehensive metabolic tracing with 13C6-cystine in various cancer cell lines, including hepatocellular carcinoma (HCC) cells, has revealed that cystine uptake is a universal feature of both normal and cancerous tissues. nih.govnih.govresearchgate.net This research has shown that while the de novo synthesis of cysteine is often downregulated in tumors, the reliance on exogenous cystine is heightened. nih.govnih.govresearchgate.net The imported labeled cystine is rapidly incorporated into the intracellular cysteine pool and subsequently used for the synthesis of glutathione, a key antioxidant. nih.govresearchgate.net

The table below summarizes key findings from a study using stable isotope-labeled cystine in HepG2 cells. nih.gov

Experimental ConditionObservationImplication
Exposure of HepG2 cells to 100 µM stable isotope-labeled cystine70 µM of labeled cysteine detected in the cell medium after 1 hourEfficient uptake of cystine, reduction to cysteine, and subsequent export of cysteine.
Incubation of cell medium containing labeled cysteine with hydrogen peroxide or electrophilesNear-complete consumption of the labeled cysteineExtracellular cysteine acts as a scavenger of reactive oxygen and electrophilic species.
Exposure of HepG2 cells to hydrogen peroxideExtracellular cysteine levels remained stable for up to 2 hoursSuggests a redox cycling mechanism between cystine and cysteine at the cellular level.
Comparison of cells with and without medium changeOxidative and electrophilic modifications of cellular proteins were repressed by the presence of secreted cysteineExtracellular cysteine provides a protective barrier against cellular damage.

Protozoan Parasite Models (e.g., Entamoeba histolytica) for Amino Acid Metabolism

The anaerobic protozoan parasite Entamoeba histolytica, the causative agent of amebiasis, has a unique metabolism and a high requirement for L-cysteine for its growth, survival, and protection against oxidative stress. nih.gov Stable isotope tracing with labeled L-cysteine has been pivotal in understanding its metabolic fate in this organism.

A study utilizing [U-13C3, 15N]L-cysteine in E. histolytica trophozoites revealed that L-cysteine is rapidly metabolized into several compounds. nih.gov A significant portion of the labeled cysteine is oxidized to form both [13C3, 15N1]L-cystine and [13C6, 15N2]L-cystine. nih.gov This indicates an active redox cycling of cysteine and cystine within the parasite. The incomplete replacement of the unlabeled cystine pool suggests the presence of an inaccessible intracellular pool. nih.gov

Furthermore, the study identified that L-cysteine is converted into L-alanine and also condenses with aldehydes to form thiazolidine-4-carboxylic acid derivatives. nih.gov These derivatives are thought to serve as a storage form of L-cysteine, which can be liberated when needed, and also play a role in detoxifying aldehydes and reducing reactive oxygen species. nih.gov

The following table outlines the major labeled metabolites identified in E. histolytica after incubation with [U-13C3, 15N]L-cysteine. nih.gov

Labeled MetaboliteMetabolic ProcessProposed Function
[13C3, 15N1]L-cystineOxidation of L-cysteineRedox balance
[13C6, 15N2]L-cystineOxidation of L-cysteineRedox balance
Labeled L-alanineCysteine desulfurase activityAmino acid metabolism
Labeled Thiazolidine-4-carboxylic acid (T4C)Condensation with formaldehydeL-cysteine storage, aldehyde detoxification, antioxidant defense
Labeled 2-methyl-thiazolidine-4-carboxylic acid (MT4C)Condensation with acetaldehydeL-cysteine storage, aldehyde detoxification, antioxidant defense
Labeled 2-ethyl-thiazolidine-4-carboxylic acid (ET4C)Condensation with propionaldehydeL-cysteine storage, aldehyde detoxification, antioxidant defense

Isolated Organelle and Enzyme Studies

The use of stable isotope-labeled substrates is a powerful technique for studying metabolic pathways within isolated organelles, such as mitochondria. nih.govresearchgate.net While specific studies employing L-Cystine (13C6; D6; 15N2) in isolated mitochondria are not prominent in the reviewed literature, the established methodologies for isotopic tracer analysis in these systems are directly applicable. nih.govresearchgate.net Such studies would allow for the precise measurement of cystine uptake into the mitochondrial matrix and its subsequent metabolism. This could be crucial for understanding the role of mitochondrial cysteine in processes like the synthesis of iron-sulfur clusters and specific mitochondrial proteins, as well as in the mitochondrial glutathione pool.

In the realm of enzymology, isotopically labeled substrates are used to elucidate reaction mechanisms and kinetics. For instance, studies on cystathionine (B15957) γ-lyase have shown that cystine is a substrate for this enzyme, leading to the production of cysteine persulfide, a potential source of H2S and cysteine. nih.gov While the referenced study did not use labeled cystine, such a compound could be used to trace the fate of the sulfur and carbon atoms during the enzymatic reaction, providing deeper insights into the catalytic mechanism. Cysteine has also been shown to inhibit this enzyme by reacting with its pyridoxal (B1214274) 5'-phosphate cofactor. nih.gov

Ex Vivo and In Vivo Animal Model Studies

Metabolic Reprogramming in Animal Models

Metabolic reprogramming is a hallmark of cancer, where malignant cells alter their metabolic pathways to support rapid growth and proliferation. nih.gov In vivo studies using animal models are essential to understand these complex metabolic shifts in a physiological context.

Stable isotope tracing with 13C6-cystine in genetically engineered mouse models of liver, pancreas, and lung cancer has demonstrated a significant reprogramming of cysteine metabolism during tumorigenesis. nih.govresearchgate.net These studies have shown that while healthy liver and pancreas tissues can synthesize cysteine de novo, this pathway is often suppressed in tumors arising from these tissues. nih.govresearchgate.net Consequently, these tumors become more dependent on the uptake of extracellular cystine to meet their increased demand for cysteine. nih.govresearchgate.net The infused 13C6-cystine was traced into various downstream metabolites, including glutathione and taurine (B1682933), revealing differences in glutathione metabolism across different tumor types. researchgate.net

The data from these in vivo tracing studies underscore the importance of exogenous cystine as a major contributor to the cysteine pool in tumors, highlighting a potential metabolic vulnerability that could be targeted for cancer therapy. nih.govresearchgate.net

Tracer Studies in Whole Organism Systems (e.g., mice)

The use of stable, isotopically labeled compounds like L-Cystine (13C6; D6; 15N2) is a powerful methodology for elucidating metabolic pathways in vivo. In whole organism systems, such as mouse models, these tracers allow for the dynamic tracking of the absorption, distribution, metabolism, and excretion of cystine and its metabolic derivatives. Mouse models are frequently employed in these studies due to their physiological similarities to humans and the availability of well-characterized strains, including those that model specific human diseases. nih.gov

Tracer studies typically involve the administration of the labeled compound, followed by the collection of tissues and biofluids at various time points. Advanced analytical techniques, primarily mass spectrometry, are then used to detect and quantify the labeled compound and its downstream metabolites. This approach provides a detailed map of the metabolic fate of cystine, revealing how it is incorporated into proteins and peptides like glutathione, or catabolized through various pathways. nih.gov

For instance, in studies of cancer metabolism using mouse xenograft models, stable isotope tracers are introduced to map metabolic network activity. nih.gov A similar approach using L-Cystine (13C6; D6; 15N2) would enable researchers to track how tumors utilize cystine, which is crucial for the synthesis of glutathione, a key antioxidant that protects cancer cells from oxidative stress.

Below is a table outlining a typical experimental design for a tracer study in a mouse model.

Table 1: Example Experimental Design for an In Vivo Tracer Study Using L-Cystine (13C6; D6; 15N2)
PhaseProcedureObjectiveKey Considerations
AcclimationMice are housed in a controlled environment and provided with a standard diet for a set period.To allow physiological adaptation to the housing conditions and diet, minimizing stress-related variables.Control of light-dark cycles, temperature, and diet composition is critical for reproducible results.
Tracer AdministrationA bolus of L-Cystine (13C6; D6; 15N2) solution is administered, often via tail vein injection or oral gavage.To introduce the labeled compound into the systemic circulation for metabolic tracking.The route of administration depends on the specific metabolic question (e.g., intestinal absorption vs. systemic metabolism). nih.gov
Sample CollectionAt predetermined time points post-administration, blood, and various organs (e.g., liver, kidney, tumor) are collected.To capture a time-course of the distribution and metabolic conversion of the labeled cystine.Rapid harvesting and flash-freezing of tissues are crucial to halt metabolic activity and preserve metabolites. nih.gov
Metabolite Extraction & AnalysisPolar metabolites are extracted from homogenized tissues and plasma. Samples are analyzed using techniques like LC-MS/MS.To identify and quantify the isotopic enrichment in cystine and its downstream metabolites (e.g., cysteine, glutathione, taurine).The analytical method must be sensitive and specific enough to distinguish between labeled and unlabeled metabolites.

Investigation of Specific Biological Phenomena

Response to Nutritional Modulation (e.g., cysteine depletion)

Isotopically labeled L-Cystine is an invaluable tool for studying the metabolic adaptations that occur in response to nutritional changes, such as dietary cysteine depletion. Cysteine is a semi-essential amino acid, meaning the body can synthesize it, primarily from methionine via the transsulfuration pathway. nih.gov When dietary intake of cysteine and its precursor methionine is limited, significant metabolic reprogramming occurs to conserve and redistribute internal cysteine resources.

Using L-Cystine (13C6; D6; 15N2) as a tracer under such conditions allows researchers to precisely track the flux of the remaining cysteine pools. Studies have shown that under cysteine depletion, organisms activate compensatory mechanisms. nih.gov For example, the conversion of methionine to cysteine through the transsulfuration pathway is upregulated. nih.gov This adaptation can be monitored by observing the dilution of the isotopic label from the administered L-Cystine in the total cysteine pool, as unlabeled cysteine is produced endogenously.

Recent research in mice has demonstrated that systemic cysteine depletion leads to significant changes in the metabolome of serum and various tissues. biorxiv.org Cysteine starvation was found to elevate levels of other metabolites, indicating a broad metabolic shift. biorxiv.org

The following table summarizes key metabolic changes observed in mouse models subjected to a cysteine-free diet, highlighting the types of findings that can be further elucidated with stable isotope tracers. biorxiv.org

Table 2: Reported Metabolite Changes in Mice on a Cysteine-Free (CysF) Diet
MetaboliteObserved Change in Serum/TissueMetabolic Implication
CystineReducedIndicates successful systemic depletion of cysteine. biorxiv.org
CystathionineElevatedSuggests upregulation of the transsulfuration pathway to synthesize cysteine from homocysteine. biorxiv.org
L-SerineElevatedSerine is a substrate, along with homocysteine, for cystathionine β-synthase in the transsulfuration pathway. biorxiv.org
OphthalmateElevatedA biomarker of oxidative stress and glutathione depletion, as its synthesis increases when cysteine is limited. biorxiv.org
L-ThreonineIncreasedMay indicate alterations in amino acid metabolism as the organism adapts to the lack of a key building block. biorxiv.org

Metabolic Adaptations under Stress Conditions

Cells and organisms face various forms of stress, including oxidative stress (an imbalance between reactive oxygen species and antioxidants) and hypoxia (low oxygen levels). Cysteine metabolism plays a central role in the response to these challenges. The thiol group of cysteine is a potent antioxidant and is the rate-limiting component for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant. caldic.comresearchgate.net

Under oxidative stress, the demand for GSH increases dramatically. By using L-Cystine (13C6; D6; 15N2) as a tracer, researchers can quantify the rate of GSH synthesis and turnover. This allows for a precise measurement of how cells reroute cysteine metabolism to combat oxidative damage. The heavy isotopes from the labeled cystine will be incorporated into the newly synthesized GSH, and the rate of this incorporation provides a direct measure of the metabolic flux through this protective pathway. nih.gov

Similarly, hypoxic conditions, common in pathologies like cancer and kidney disease, trigger metabolic reprogramming. mdpi.com Cysteine metabolism is adapted to cope with the high metabolic demand and oxidative stress associated with hypoxia. mdpi.com Tracer studies can reveal how cysteine is utilized in these low-oxygen environments, for example, whether it is prioritized for GSH synthesis or for the production of hydrogen sulfide (B99878) (H2S), another molecule with cytoprotective roles. caldic.com

The table below outlines key cysteine-dependent pathways that are critical for adapting to stress conditions.

Table 3: Key Cysteine-Dependent Metabolic Pathways in Stress Adaptation
PathwayKey MoleculesFunction under StressRelevance of Isotope Tracing
Glutathione (GSH) SynthesisCysteine, Glutamate (B1630785), GlycineDetoxification of reactive oxygen species (ROS) and maintenance of cellular redox homeostasis. caldic.comresearchgate.netQuantifies the flux of cysteine into GSH, measuring the capacity of the antioxidant response.
Hydrogen Sulfide (H2S) ProductionCysteine, Cystathionine β-synthase (CBS), Cystathionine γ-lyase (CSE)Acts as a signaling molecule with antioxidant, anti-inflammatory, and vasodilatory effects. caldic.comMeasures the contribution of cysteine to H2S production, a key protective signaling pathway.
Taurine SynthesisCysteine, Cysteine Dioxygenase (CDO)Functions in osmoregulation, bile salt conjugation, and as an antioxidant. caldic.comTracks the diversion of cysteine toward taurine production, which can be important for long-term adaptation.
Protein SynthesisAll proteins containing cysteine residuesMaintains the integrity and function of essential enzymes and structural proteins, including Fe-S cluster proteins. biorxiv.orgDetermines the rate of incorporation of cysteine into the proteome under stress.

Mechanistic Studies of Protein-Ligand and Enzyme-Substrate Interactions

Understanding the precise interactions between metabolites and proteins is fundamental to biology. L-Cystine (13C6; D6; 15N2) serves as a sophisticated tool for dissecting these interactions at a molecular level. The unique mass of the isotopically labeled compound allows it to be unambiguously identified in complex biological mixtures, making it ideal for use with techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. sigmaaldrich.com

In the study of enzyme-substrate interactions, labeled cystine can be used to trace the catalytic cycle of an enzyme. For example, in the cysteine biosynthesis pathway, two key enzymes are serine acetyltransferase (SAT) and O-acetylserine (thiol)-lyase (OAS-TL). nih.gov By providing labeled substrates, researchers can follow the transfer of atoms through the reaction sequence, confirming reaction mechanisms and identifying transient intermediates. The change in mass reveals exactly how the substrate is transformed by the enzyme.

For protein-ligand interactions, labeled cystine can help identify and characterize binding partners. Techniques like chemical crosslinking coupled with mass spectrometry can pinpoint the specific amino acid residues at the binding interface. nih.gov If a protein binds cystine, using L-Cystine (13C6; D6; 15N2) and a crosslinking agent allows for the covalent linkage of the ligand to the protein. Subsequent digestion of the protein and MS analysis will identify a peptide with an attached mass corresponding to the labeled cystine, thereby mapping the binding site.

The following table summarizes analytical techniques where L-Cystine (13C6; D6; 15N2) provides enhanced mechanistic detail.

Table 4: Analytical Techniques Enhanced by L-Cystine (13C6; D6; 15N2) for Mechanistic Studies
TechniqueApplicationInformation Gained
Mass Spectrometry (MS)Metabolic flux analysis, identification of enzyme products.Allows for the precise tracking and quantification of labeled atoms as they are incorporated into various downstream metabolites, revealing pathway activity. nih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural analysis of enzyme-substrate complexes, determination of protein dynamics upon binding.The 13C and 15N nuclei are NMR-active, enabling detailed structural studies of the ligand in the protein's binding pocket. sigmaaldrich.com
Chemical Crosslinking-MSMapping of protein-ligand binding sites.The unique mass of the labeled cystine helps to unambiguously identify the cross-linked peptides, pinpointing the interaction site on the protein. nih.gov
Surface Plasmon Resonance (SPR)Quantification of binding kinetics (association/dissociation rates).While not directly detecting the isotope, labeled compounds can be used in conjunction with SPR to validate binding observed in MS or NMR experiments. jelsciences.com

Methodological Considerations and Future Directions in L Cystine 13c6; D6; 15n2 Research

Considerations for Experimental Design in Stable Isotope Tracing Studies

Effective stable isotope tracing studies hinge on meticulous experimental design, from verifying the tracer's purity to sophisticated data analysis.

The foundational step in any stable isotope tracing experiment is the rigorous verification of the tracer's chemical and isotopic purity. For a complex molecule like L-Cystine (13C6; D6; 15N2), this is of paramount importance. The presence of unlabeled L-Cystine or molecules with incomplete labeling can lead to significant underestimation of metabolic fluxes and misinterpretation of pathway contributions.

Researchers must employ high-resolution analytical techniques to confirm the isotopic enrichment of the tracer. These methods include:

Mass Spectrometry (MS): High-resolution mass spectrometry can distinguish between the fully labeled L-Cystine and any partially labeled or unlabeled counterparts, ensuring the isotopic purity meets the required standards, often exceeding 98-99%. proteogenix.scienceeurisotop.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can confirm the specific positions of the isotopic labels (¹³C, D, and ¹⁵N) within the L-Cystine molecule. wikipedia.org

The chemical purity must also be ascertained to ensure that observed metabolic changes are a direct result of the tracer and not confounding contaminants.

The choice of isotopic tracer is dictated by the specific biological question being investigated. nih.gov The comprehensive labeling of L-Cystine (13C6; D6; 15N2) provides a versatile tool for various research objectives. A uniformly labeled tracer with ¹³C is highly informative for metabolome-wide stable isotope labeling studies. nih.gov

Table 1: Labeling Strategies and Research Applications for L-Cystine (13C6; D6; 15N2)

Labeling PatternResearch QuestionRationale
Full Molecule Tracing (¹³C6, D6, ¹⁵N2) Tracing the intact incorporation of L-Cystine into proteins and peptides.The complete set of heavy isotopes allows for the unambiguous tracking of the entire amino acid molecule, minimizing the chances of misidentification due to metabolic scrambling.
Carbon Skeleton Analysis (¹³C6) Investigating the fate of the carbon backbone in central carbon metabolism.The six ¹³C atoms allow for the detailed mapping of how L-Cystine's carbon skeleton is catabolized and integrated into other metabolic pathways, such as the TCA cycle. creative-proteomics.com
Nitrogen Metabolism Studies (¹⁵N2) Elucidating the pathways of nitrogen donation and transamination reactions.The two ¹⁵N atoms enable researchers to follow the transfer of amino groups from L-Cystine to other molecules, providing insights into amino acid biosynthesis and nitrogen balance.
Hydrogen/Deuterium (B1214612) Exchange (D6) Probing enzymatic mechanisms and redox reactions.The deuterium labels can be used to study kinetic isotope effects and reactions involving hydrogen transfer, offering a deeper understanding of enzyme function.

The selection of a specific labeling strategy should be carefully considered to maximize the information obtained from the experiment. semanticscholar.org

The analysis of data from stable isotope tracing experiments is a complex process that involves correcting for natural isotope abundance and calculating metabolic fluxes. nih.gov The use of a multi-labeled tracer like L-Cystine (13C6; D6; 15N2) generates intricate datasets that require sophisticated software and computational models for accurate interpretation. uiowa.edu

Key steps in data analysis include:

Isotopologue Distribution Analysis: Mass spectrometry is used to measure the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) of downstream metabolites. researchgate.net

Correction for Natural Isotope Abundance: The raw data must be corrected for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N) to accurately determine the enrichment from the tracer. nih.gov

Metabolic Flux Analysis (MFA): Computational models are employed to translate the isotopologue distribution data into quantitative metabolic fluxes. creative-proteomics.comcreative-proteomics.com This involves fitting the experimental data to a metabolic network model to estimate the rates of enzymatic reactions.

Several software tools are available to aid in the analysis of stable isotope tracing data, each with its own advantages and limitations. ucdavis.eduresearchgate.net The interpretation of flux data requires a deep understanding of the underlying biochemistry and the assumptions of the metabolic model.

Advanced Synthetic Methodologies for Isotopic L-Cystine Derivatives

The synthesis of highly enriched, position-specific isotopically labeled amino acids like L-Cystine (13C6; D6; 15N2) is a chemically demanding process. chempep.com Traditional methods can be complex and expensive. chempep.com However, recent advancements in synthetic chemistry are providing more efficient and versatile routes for producing these critical research tools.

Modern synthetic strategies include:

Chemoenzymatic Synthesis: This approach combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. For instance, bacterial cysteine synthases can be used to incorporate isotopic sulfur atoms into the L-cysteine backbone. nih.gov Isotopic labeling of L-cysteine at both sulfur (³⁴S) and nitrogen (¹⁵N) atoms has been achieved through enzyme reactions. nih.gov

Late-Stage Isotope Incorporation: Techniques like late-stage hydrogen isotope exchange (HIE) are being developed to introduce isotopes into complex molecules at a later stage of the synthesis, which can be more cost-effective. x-chemrx.com

Flow Chemistry: Flow chemistry offers precise control over reaction parameters, leading to improved yields and safety in isotopic labeling reactions. x-chemrx.com

These advanced methodologies are crucial for making complex labeled compounds more accessible to the research community, thereby fostering new avenues of investigation.

Emerging Areas and Unanswered Questions in L-Cystine Research Utilizing Isotopic Probes

The application of heavily labeled L-Cystine is poised to answer long-standing questions in biology and medicine. The integration of stable isotope tracing with other "-omics" technologies is a particularly promising frontier.

The data generated from L-Cystine (13C6; D6; 15N2) tracing experiments can be powerfully integrated with other systems biology datasets, such as those from proteomics and metabolomics, to build comprehensive models of cellular metabolism. nih.gov

Metabolomics: By combining flux data with measurements of metabolite concentrations, researchers can gain a more complete picture of the metabolic state of a cell or organism. mayo.edu This integrated approach can reveal regulatory mechanisms that control metabolic pathways.

Proteomics: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique in quantitative proteomics. taylorandfrancis.com The use of L-Cystine (13C6; D6; 15N2) in SILAC-based experiments would enable the simultaneous quantification of protein turnover and the metabolic fate of cystine, providing a direct link between protein synthesis and metabolic flux.

This systems-level approach will be instrumental in unraveling the complex roles of L-Cystine in health and disease, from its function as a building block of proteins to its involvement in redox homeostasis and cellular signaling. The development of global isotope tracing metabolomics technology allows for the measurement of labeled metabolites with metabolome-wide coverage, facilitating a system-level understanding of metabolic regulation. researchgate.net

Discovery of Novel Metabolic Intermediates and Pathways

The use of stable isotope-labeled L-Cystine, such as L-Cystine (13C6; D6; 15N2), has been instrumental in uncovering previously unknown metabolic intermediates and in redefining our understanding of existing metabolic pathways. This powerful tracing technique allows researchers to follow the journey of the labeled cystine molecule as it is metabolized by cells, providing definitive evidence of its metabolic fate.

One of the most compelling examples of this approach is the discovery of novel cysteine derivatives in the anaerobic protozoan parasite, Entamoeba histolytica. nih.gov This organism requires a high concentration of L-cysteine for its growth and survival. By employing a metabolomic approach with stable-isotope-labeled L-cysteine, researchers were able to trace its metabolic conversion within the parasite. nih.gov This led to the identification of three previously uncharacterized metabolites: thiazolidine-4-carboxylic acid (T4C), 2-methyl-thiazolidine-4-carboxylic acid (MT4C), and 2-ethyl-thiazolidine-4-carboxylic acid (ET4C). nih.gov These compounds are formed through the condensation of L-cysteine with various aldehydes. nih.gov Further investigation revealed that these thiazolidine (B150603) derivatives function as a storage form of L-cysteine, allowing the parasite to regulate its intracellular levels of this crucial amino acid. nih.gov

In addition to discovering new molecules, stable isotope tracing with labeled cystine has been pivotal in mapping the metabolic rewiring that occurs in disease states, such as cancer. nih.gov Comprehensive metabolic tracing with 13C6-cystine in murine models of liver, pancreas, and lung cancers has characterized the dynamics of cysteine metabolism in both normal and tumor tissues. nih.gov These studies have demonstrated that while de novo synthesis of cysteine is active in normal liver and pancreas, it is often downregulated during tumorigenesis. nih.gov Conversely, the uptake of cystine and its subsequent metabolism is a universal feature of both normal tissues and tumors, highlighting a critical dependency of cancer cells on external sources of this amino acid. nih.gov The ability to trace the labeled cystine through various downstream pathways has provided a clearer picture of how tumors sustain their cysteine pool to support the synthesis of glutathione (B108866), a key antioxidant that helps cancer cells combat oxidative stress. nih.gov

These findings underscore the power of using isotopically labeled L-Cystine to not only identify novel chemical entities within a biological system but also to delineate the complex and often context-dependent metabolic pathways in which this amino acid participates.

Elucidation of Dynamic Intercellular and Inter-organismal Metabolic Exchange

Stable isotope tracing with compounds like L-Cystine (13C6; D6; 15N2) is a powerful tool for dissecting the intricate metabolic interplay between different cell populations and even between different organisms. This methodology allows for the direct tracking of the transfer of metabolites from one cell to another, providing quantitative insights into metabolic codependence and communication.

A striking example of intercellular metabolic exchange involving the cystine-cysteine shuttle has been elucidated in the context of the tumor microenvironment. nih.gov Specifically, in chronic lymphocytic leukemia (CLL), cancer cells exhibit a limited capacity to import cystine from their surroundings due to the low expression of the xCT transporter. nih.gov This limitation would typically hinder their ability to synthesize glutathione (GSH), an essential antioxidant for cell survival. However, research has revealed a crucial metabolic interaction with bone marrow stromal cells. These stromal cells readily take up cystine, convert it intracellularly to its reduced form, cysteine, and then release cysteine into the microenvironment. nih.gov The CLL cells, which can efficiently transport cysteine, then take up this stromal-derived cysteine to fuel their GSH synthesis. nih.gov This one-way transfer of cysteine from the stromal cells to the leukemia cells enhances the survival and drug resistance of the cancer cells. The use of stable isotope tracing would be the definitive method to track the labeled cystine into the stromal cells and the subsequent appearance of labeled cysteine and labeled GSH in the co-cultured CLL cells, thereby quantifying the flux of this intercellular metabolic support pathway.

This principle of metabolic crosstalk is not limited to intercellular interactions within a single organism but is also fundamental to the symbiotic and pathogenic relationships between different organisms, such as in the host-microbiome axis. nih.gov The exchange of metabolites between a host and its gut microbiota is a well-established phenomenon that influences health and disease. While specific studies detailing the use of L-Cystine (13C6; D6; 15N2) in tracing host-microbiome cysteine exchange are emerging, the methodological framework is well-established. Labeled cystine could be introduced into a host system, and the appearance of the isotopic label in microbial proteins and metabolites, or vice versa, could be monitored. This would allow for the quantification of cysteine flow from the host to the microbiome and would help to understand how this exchange impacts the metabolic activities of both the host and the microbial community. For instance, such studies could reveal the extent to which gut microbes rely on host-derived cysteine for their own protein synthesis and production of sulfur-containing metabolites.

The elucidation of these dynamic metabolic exchanges, made possible through stable isotope tracing, provides a deeper understanding of the complex metabolic networks that underpin cellular communities and host-symbiont relationships. This knowledge is critical for developing new therapeutic strategies that target the metabolic dependencies within these systems.

Data Tables

Table 1: Novel Metabolic Intermediates of L-Cysteine Identified Through Stable Isotope Tracing in Entamoeba histolytica

Novel MetaboliteChemical FormulaDescriptionFunction
Thiazolidine-4-carboxylic acid (T4C)C4H7NO2SCondensation product of L-cysteine and formaldehyde.Storage form of L-cysteine.
2-methyl-thiazolidine-4-carboxylic acid (MT4C)C5H9NO2SCondensation product of L-cysteine and acetaldehyde.Storage form of L-cysteine.
2-ethyl-thiazolidine-4-carboxylic acid (ET4C)C6H11NO2SCondensation product of L-cysteine and propionaldehyde.Storage form of L-cysteine.

Data derived from studies on Entamoeba histolytica metabolism. nih.gov

Table 2: Elucidation of Intercellular Metabolic Exchange of Cysteine/Cystine in the Tumor Microenvironment

Interacting Cell TypesMetabolite Donated by Stromal CellsMetabolite Received by CLL CellsKey Transporter in Stromal CellsKey Transporter in CLL CellsConsequence for CLL Cells
Bone Marrow Stromal Cells & Chronic Lymphocytic Leukemia (CLL) CellsL-CysteineL-CysteinexCT (for cystine uptake)Not specified, but efficient cysteine transportersEnhanced Glutathione (GSH) synthesis, increased survival, and drug resistance.

This table illustrates the metabolic codependence between stromal and cancer cells, a dynamic that can be quantitatively assessed using stable isotope tracing. nih.gov

Q & A

Basic: What are the critical handling and storage protocols for L-Cystine (13C6; D6; 15N2) to ensure isotopic integrity and prevent degradation in laboratory settings?

Methodological Answer:
L-Cystine (13C6; D6; 15N2) must be stored in airtight, light-resistant containers under inert gas (e.g., argon) to minimize isotopic exchange with atmospheric moisture or oxygen. Storage at –20°C is recommended to slow hydrolytic degradation, particularly given its decomposition onset at >240°C . Handling requires PPE (gloves, lab coat) and controlled environments (e.g., fume hoods) to avoid inhalation of dust. Pre-experiment stability tests using LC-MS under varying pH and temperature conditions are advised to confirm isotopic purity .

Basic: Which analytical techniques are optimal for quantifying isotopic enrichment of L-Cystine (13C6; D6; 15N2) in biological samples, and what validation criteria apply?

Methodological Answer:
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is preferred for quantifying isotopic enrichment due to its ability to resolve 13C, 15N, and D isotopes with minimal cross-talk. Key validation parameters include:

  • Linearity : Calibration curves using synthetic standards (e.g., 0–100% isotopic enrichment).
  • Precision : Intra-day and inter-day CV <5% for replicate analyses.
  • Recovery : Spiked recovery tests in matrices like plasma or cell lysates to assess matrix effects .
    NMR (e.g., 13C-NMR) can complement HRMS by verifying positional isotopic incorporation but requires higher sample quantities .

Advanced: How can isotopic dilution effects be mitigated when using L-Cystine (13C6; D6; 15N2) in metabolic flux analysis (MFA) of sulfur-containing pathways?

Methodological Answer:
Isotopic dilution from endogenous cystine pools can skew MFA results. Strategies include:

  • Pre-equilibration : Pre-treat cell cultures with unlabeled cystine to deplete endogenous pools before introducing the isotopically labeled compound.
  • Compartment-specific modeling : Use computational tools (e.g., INCA or OpenFLUX) to account for subcellular isotopic gradients, particularly in mitochondria vs. cytosol.
  • Parallel tracer experiments : Combine 13C6 and 15N2 labels to cross-validate flux estimates and identify dilution hotspots .
    Baseline correction using time-resolved sampling (0–24h) is critical to distinguish dilution from true metabolic activity .

Advanced: What experimental design frameworks are suitable for optimizing the use of L-Cystine (13C6; D6; 15N2) in studies of protein disulfide bond formation in redox environments?

Methodological Answer:
The PICO framework (Population: target protein; Intervention: isotopic cystine; Comparison: unlabeled cystine; Outcome: disulfide bond kinetics) can structure hypotheses. For feasibility, apply FINER criteria :

  • Feasible : Use radiolabeled (35S) cystine as a positive control to validate isotopic tracing efficiency.
  • Novel : Compare redox behavior in normoxic vs. hypoxic conditions to probe environment-specific effects.
  • Ethical/Relevant : Prioritize in vitro models (e.g., HEK293 cells) over animal studies for initial screening .
    Data should be analyzed via kinetic modeling (e.g., pseudo-first-order rate constants) with error propagation for isotopic variance .

Basic: What are the key steps in synthesizing L-Cystine (13C6; D6; 15N2) with high isotopic purity, and how can side reactions be minimized?

Methodological Answer:
Synthesis typically involves:

Isotopic precursor incorporation : Use 13C6-glucose and 15N2-ammonium sulfate in bacterial cultures (e.g., E. coli) to biosynthesize labeled cysteine, followed by oxidation to cystine.

Deuteration : Exchange labile protons (e.g., -SH groups) with D2O under controlled pH (8–9) and temperature (40°C).

Purification : Ion-exchange chromatography to remove unreacted precursors, followed by recrystallization in deuterated solvents.
Side reactions (e.g., racemization) are minimized by avoiding high temperatures (>50°C) and using chiral stationary phases during HPLC purification .

Advanced: How can computational modeling resolve contradictions in isotope-derived data when studying cystine transport kinetics across cell membranes?

Methodological Answer:
Contradictions (e.g., inconsistent uptake rates) may arise from assumptions about transporter specificity or non-steady-state conditions. Solutions include:

  • Multi-compartment modeling : Tools like COPASI can simulate bidirectional transport (e.g., System L vs. y+L transporters) while integrating isotopic dilution parameters.
  • Bayesian inference : Use prior data on transporter Km/Vmax values to refine posterior probability distributions for uptake rates.
  • Sensitivity analysis : Identify parameters (e.g., extracellular cystine concentration) with the highest impact on model outputs to prioritize experimental validation .

Basic: What safety protocols are essential when working with L-Cystine (13C6; D6; 15N2) to address potential respiratory or dermal exposure risks?

Methodological Answer:

  • Respiratory protection : Use NIOSH-approved N95 masks during weighing to prevent inhalation of fine particles.
  • Dermal protection : Nitrile gloves and lab coats; immediate washing with soap/water after skin contact.
  • Waste disposal : Collect contaminated materials in sealed containers for incineration by certified facilities.
    Emergency protocols include eye irrigation with saline (15 min) and medical consultation for persistent irritation .

Advanced: How do isotopic substitution (13C, 15N, D) impact the crystallographic analysis of L-Cystine in protein structure studies?

Methodological Answer:
Isotopic substitution alters X-ray diffraction patterns due to changes in electron density:

  • 13C/15N : Enhance anomalous scattering for phasing in SAD/MAD experiments.
  • D : Resolve hydrogen/deuterium positions in neutron diffraction but require deuterated crystals grown in D2O.
    Calibrate data collection with synchrotron radiation (λ = 0.9–1.2 Å) and refine structures using software like PHENIX with isotopic occupancy parameters .

Basic: What quality control (QC) measures ensure batch-to-batch consistency of L-Cystine (13C6; D6; 15N2) for longitudinal studies?

Methodological Answer:

  • Certificates of Analysis (CoA) : Verify isotopic enrichment (>98%) via elemental analysis (EA-IRMS) and purity (>99%) via HPLC-UV.
  • Stability monitoring : Accelerated aging tests (40°C/75% RH for 4 weeks) with LC-MS to detect degradation products (e.g., cysteine sulfonic acid).
  • Inter-laboratory validation : Cross-check NMR and HRMS data with independent labs to confirm reproducibility .

Advanced: What statistical approaches are recommended for analyzing time-resolved isotopic incorporation data in cystine metabolism studies?

Methodological Answer:

  • Mixed-effects modeling : Account for inter-sample variability using tools like R’s nlme package.
  • Non-linear regression : Fit isotopic enrichment curves to exponential or sigmoidal models (e.g., E(t)=Emax(1ekt)E(t) = E_{max}(1 - e^{-kt})).
  • Bootstrap resampling : Estimate confidence intervals for derived parameters (e.g., turnover rates) to address small sample sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.